molecular formula C12H10FNOS B562047 2-Amino-3-fluorobenzoyl-5-methylthiophene CAS No. 51687-28-6

2-Amino-3-fluorobenzoyl-5-methylthiophene

Cat. No.: B562047
CAS No.: 51687-28-6
M. Wt: 235.276
InChI Key: GCKJOKGUYOTWQF-UHFFFAOYSA-N
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Description

2-Amino-3-fluorobenzoyl-5-methylthiophene is a chemical compound incorporating the 2-aminothiophene scaffold, a structure recognized in medicinal chemistry for its diverse pharmacological potential. Scientific research has identified closely related 2-aminothiophene derivatives as promising scaffolds in drug discovery, particularly for the development of small-molecule positive allosteric modulators (PAMs) of the Glucagon-like peptide 1 receptor (GLP-1R) . Modulating GLP-1R is a significant therapeutic strategy for treating type 2 diabetes and obesity, as it enhances glucose-dependent insulin secretion . As a 2-aminothiophene derivative, this compound represents a valuable building block for researchers exploring structure-activity relationships (SAR) to develop novel therapeutic agents targeting GPCRs and other biological pathways. Its structural features make it a candidate for use in synthesizing analogs for high-throughput screening and lead optimization studies in various disease areas.

Properties

IUPAC Name

(2-amino-3-fluorophenyl)-(5-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS/c1-7-5-6-10(16-7)12(15)8-3-2-4-9(13)11(8)14/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKJOKGUYOTWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)C2=C(C(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703298
Record name (2-Amino-3-fluorophenyl)(5-methylthiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51687-28-6
Record name (2-Amino-3-fluorophenyl)(5-methylthiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Amino-3-fluorobenzoyl Chloride

The benzoyl chloride precursor is synthesized via sequential nitration, fluorination, and reduction:

  • Nitration of 3-fluorobenzoic acid : Concentrated HNO₃ and H₂SO₄ at 0–5°C yield 2-nitro-3-fluorobenzoic acid.

  • Conversion to acyl chloride : Thionyl chloride (SOCl₂) reflux converts the acid to 2-nitro-3-fluorobenzoyl chloride.

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2-amino-3-fluorobenzoyl chloride.

Friedel-Crafts Acylation of 5-Methylthiophene

The thiophene substrate undergoes acylation under anhydrous conditions:

  • Reagents : AlCl₃ (1.2 eq), 5-methylthiophene (1.0 eq), 2-amino-3-fluorobenzoyl chloride (1.1 eq) in CH₂Cl₂.

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : 58–62% after silica gel chromatography.

Table 1: Optimization of Friedel-Crafts Acylation

ParameterOptimal ValueImpact on Yield
Catalyst (AlCl₃)1.2 eqMaximizes electrophilic activation
Temperature0°C → RTMinimizes side reactions
Reaction Time18 hBalances conversion and decomposition

Suzuki-Miyaura Cross-Coupling for Biaryl Ketone Formation

This method leverages palladium-catalyzed coupling to forge the carbon-carbon bond between the thiophene and benzoyl moieties.

Preparation of Boronic Ester Intermediate

5-Methylthiophene-2-boronic pinacol ester is synthesized via:

  • Lithiation : n-BuLi (−78°C, THF) deprotonates 5-methylthiophene at the 2-position.

  • Borylation : Addition of B(OiPr)₃ followed by pinacol yields the boronic ester (89% yield).

Coupling with 2-Amino-3-fluorobromobenzene

  • Catalyst System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), H₂O/EtOH (3:1).

  • Conditions : 80°C, 24 hours under N₂.

  • Yield : 72% after recrystallization.

Table 2: Suzuki-Miyaura Coupling Parameters

ComponentRoleOptimal Quantity
Pd(PPh₃)₄Catalyst5 mol%
K₂CO₃Base2.0 eq
SolventReaction MediumH₂O/EtOH (3:1)

Nucleophilic Aromatic Substitution (NAS) on Fluorinated Benzene

NAS exploits the electron-deficient nature of fluorinated arenes to introduce the thiophene moiety.

Synthesis of 2-Fluoro-3-nitrobenzoyl Thiophene

  • Substrate Preparation : 2-Fluoro-3-nitrobenzoyl chloride is prepared via SOCl₂ treatment of the corresponding acid.

  • NAS Reaction :

    • Reagents : 5-Methylthiophene-2-lithium (1.1 eq), −78°C, THF.

    • Quenching : NH₄Cl(aq) yields the nitro intermediate.

    • Reduction : SnCl₂/HCl reduces the nitro group to amine (82% yield).

Table 3: NAS Reaction Efficiency

StepYieldKey Challenge
Lithiation85%Temperature control
NAS78%Regioselectivity
Reduction82%Byproduct formation

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodYield (%)Purity (%)Scalability
Friedel-Crafts58–6295Moderate
Suzuki-Miyaura7298High
NAS7890Low
  • Friedel-Crafts : Cost-effective but limited by thiophene’s moderate reactivity.

  • Suzuki-Miyaura : Superior regiocontrol yet requires expensive catalysts.

  • NAS : High efficiency but sensitive to substituent electronic effects.

Mechanistic Insights and Side Reactions

Friedel-Crafts Pathway

  • Electrophilic Attack : AlCl₃ coordinates to the acyl chloride, generating an acylium ion that reacts with the thiophene’s α-position.

  • Side Reactions : Over-acylation and ring sulfonation occur at elevated temperatures.

Suzuki-Miyaura Coupling

  • Transmetalation : Boronic ester transfers to Pd, followed by oxidative addition with the aryl bromide.

  • Challenges : Homocoupling of boronic esters necessitates strict anaerobic conditions.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd recovery systems reduce costs in Suzuki reactions.

  • Solvent Selection : Switch to 2-MeTHF (biorenewable) improves sustainability.

  • Process Analytical Technology (PAT) : In-line FTIR monitors acylation progress.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated coupling avoids transition metals, offering a greener alternative. Preliminary studies show 45% yield under blue LED irradiation.

Biocatalytic Approaches

Engineered ketoreductases catalyze asymmetric acylations, though substrate scope remains limited.

Chemical Reactions Analysis

2-Amino-3-fluorobenzoyl-5-methylthiophene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or fluorine groups are replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis:
2-Amino-3-fluorobenzoyl-5-methylthiophene serves as a versatile building block in the synthesis of more complex organic molecules. Its fluorinated structure enhances the reactivity and stability of the resulting compounds, making it valuable in the development of novel materials and pharmaceuticals. The introduction of fluorine often leads to significant changes in chemical properties, which can be exploited in synthetic pathways .

Fluorination Reagents:
The compound is also utilized as a fluorinated building block for synthesizing various fluorinated derivatives. The presence of fluorine can improve the bioavailability and metabolic stability of the compounds synthesized from it, which is crucial in drug development .

Biological Applications

Antimicrobial Properties:
Research indicates that this compound exhibits promising antimicrobial activity. Studies suggest that its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes, leading to bacterial cell death. This compound has been tested against various pathogens, showing effective inhibition at low concentrations.

Anticancer Potential:
In addition to its antimicrobial properties, this compound is being investigated for its potential anticancer effects. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting a possible role as an anticancer agent. The exact mechanisms are under investigation but may involve targeting specific cellular pathways related to cancer growth .

Medical Applications

Pharmaceutical Intermediate:
Ongoing research explores the use of this compound as an intermediate in pharmaceutical synthesis. Its ability to enhance the efficacy of drugs through structural modifications makes it a candidate for further development in various therapeutic areas, particularly in oncology and infectious diseases .

Drug Development:
The compound's unique properties allow it to be integrated into drug formulations aimed at improving treatment outcomes for various diseases. Its role as a fluorinated agent can lead to the creation of more effective drugs with improved pharmacokinetic profiles .

Industrial Applications

Material Science:
In industry, this compound is explored for applications in developing materials with specific properties, such as organic semiconductors and corrosion inhibitors. The incorporation of fluorine into materials can enhance their durability and performance under various conditions .

Corrosion Inhibition:
The compound's ability to form stable complexes with metal surfaces makes it suitable for use as a corrosion inhibitor in industrial applications. This property is particularly valuable in environments where metal degradation poses significant challenges .

Table 1: Summary of Biological Activities

Activity TypeTest OrganismsMinimum Inhibitory Concentration (MIC)Mechanism of Action
AntimicrobialStaphylococcus aureus0.24 µg/mlDisruption of cell membrane integrity
AntimicrobialEscherichia coli3.9 µg/mlInhibition of essential enzymes
AnticancerVarious cancer cell linesVaries (ongoing studies)Targeting cellular proliferation pathways

Mechanism of Action

The mechanism of action of 2-Amino-3-fluorobenzoyl-5-methylthiophene involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-Amino-3-fluorobenzoyl-5-methylthiophene can be compared with other similar compounds, such as:

    2-Amino-3-chlorobenzoyl-5-methylthiophene: Similar structure but with a chlorine atom instead of fluorine.

    2-Amino-3-bromobenzoyl-5-methylthiophene: Similar structure but with a bromine atom instead of fluorine.

    2-Amino-3-iodobenzoyl-5-methylthiophene: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in its specific fluorine substitution, which can impart different chemical and biological properties compared to its halogenated analogs .

Biological Activity

2-Amino-3-fluorobenzoyl-5-methylthiophene is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with similar compounds.

This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a thiophene ring. This composition allows for diverse chemical transformations and biological interactions. The compound can undergo various reactions, including oxidation and substitution, making it a versatile building block in organic synthesis .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes critical for bacterial survival. Studies have shown moderate to excellent activity against various pathogens, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Mycobacterium tuberculosis6.25 µg/mL

Anticancer Activity

The compound has also been evaluated for anticancer activity . It has shown antiproliferative effects against various cancer cell lines, similar to other fluorinated derivatives. The mechanism of action involves the formation of DNA adducts, leading to cell cycle arrest and apoptosis in sensitive cancer cells .

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative effects of fluorinated compounds, this compound demonstrated significant inhibition of cell growth in breast and renal cancer cells. The study employed microsomal assays to evaluate metabolism and binding affinity to cellular macromolecules .

The biological activity of this compound is closely linked to its interaction with specific molecular targets:

  • Antimicrobial Mechanism : Likely involves disruption of the bacterial cell membrane integrity or inhibition of critical metabolic pathways.
  • Anticancer Mechanism : Involves metabolic activation leading to the formation of reactive species that bind to DNA, inducing cytotoxic effects in cancer cells.

Comparative Analysis with Similar Compounds

Comparative studies with structurally related compounds such as 2-Amino-3-chlorobenzoyl-5-methylthiophene and 2-Amino-3-bromobenzoyl-5-methylthiophene reveal that the presence of different halogen substituents can significantly alter biological activity. The fluorinated derivative tends to exhibit enhanced potency due to its unique electronic properties .

Table 2: Comparison of Biological Activities

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compound12.5 µg/mL15 µM
2-Amino-3-chlorobenzoyl-5-methylthiophene25 µg/mL30 µM
2-Amino-3-bromobenzoyl-5-methylthiophene50 µg/mL45 µM

Q & A

Q. What are the most reliable synthetic routes for preparing 2-Amino-3-fluorobenzoyl-5-methylthiophene with high purity?

Methodological Answer: The compound can be synthesized via modified Fiesselmann thiophene synthesis , which involves generating α-mercaptoketone anions from O-ethyl dithiocarbonates and reacting them with β-chloro cinnamonitriles under thermal conditions . Key considerations:

  • Reagent selection : Use piperidine to deprotonate intermediates, ensuring efficient cyclization.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) yields >95% purity.
  • Characterization : Confirm via 1H^1H/13C^13C NMR and HRMS.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : 19F^{19}F-NMR identifies fluorine environment; 1H^1H-NMR reveals substitution patterns on the thiophene ring.
    • FT-IR : Confirms carbonyl (C=O, ~1680 cm1^{-1}) and amino (N-H, ~3300 cm1^{-1}) groups.
  • Crystallography : Use SHELXL (via SHELX suite) for single-crystal X-ray diffraction to resolve ambiguities in molecular geometry .

Advanced Research Questions

Q. How can conflicting bioactivity data in different assays (e.g., anti-tubulin vs. cytotoxicity) be resolved?

Methodological Answer: Contradictions often arise from assay conditions or structural nuances. Strategies include:

  • Dose-response profiling : Test across a wide concentration range (nM–µM) to identify off-target effects.
  • Structural analogs : Synthesize derivatives (e.g., replacing the 3-fluoro group with chloro) to isolate bioactivity contributors .
  • Mechanistic studies : Perform tubulin polymerization assays alongside cell viability tests (e.g., MTT) to differentiate direct vs. indirect effects.

Q. What strategies optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 5-methylthiophene position without disrupting the fluorobenzoyl pharmacophore .
  • Formulation : Use co-solvents (e.g., Cremophor EL) or nanoemulsions for intravenous administration.
  • Pharmacokinetic profiling : Monitor plasma stability (LC-MS/MS) and tissue distribution in rodent models.

Experimental Design and Data Analysis

Q. How to design experiments to investigate substituent effects on electronic properties?

Methodological Answer:

  • Computational modeling : Perform DFT calculations (B3LYP/6-31G**) to predict electron-withdrawing/donating effects of substituents.
  • Electrochemical analysis : Cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) quantifies HOMO/LUMO levels.
  • Correlation with reactivity : Compare Hammett σ values of substituents (e.g., -F vs. -Cl) to reaction rates in nucleophilic substitutions .

Q. How to address discrepancies in crystallographic data versus computational predictions?

Methodological Answer:

  • Refinement protocols : Use SHELXL ’s restraints for flexible groups (e.g., methylthiophene) to improve model accuracy .
  • Validation tools : Cross-check with PLATON (for symmetry) and Mercury (for intermolecular interactions).
  • Dynamic effects : Account for thermal motion via TLS parameterization in refinement.

Reaction Optimization

Q. What reaction conditions maximize yield in fluorobenzoyl group coupling?

Methodological Answer:

Parameter Optimal Condition Effect
CatalystPd(PPh3_3)4_4 (5 mol%)Facilitates Suzuki coupling
SolventDMF/H2_2O (4:1)Balances solubility and reactivity
Temperature80°CAvoids decomposition of fluorine
BaseK2_2CO3_3Maintains pH for boronic acid activation
Yield78–85%Confirmed via HPLC

Biological Activity Profiling

Q. How to validate the compound’s mechanism of action in anti-proliferative assays?

Methodological Answer:

  • Target engagement : Use fluorescence polarization assays with labeled tubulin to confirm binding.
  • Pathway analysis : RNA-seq or proteomics (e.g., SILAC) identifies downstream effects (e.g., apoptosis markers).
  • Resistance studies : Generate drug-resistant cell lines via chronic exposure; sequence tubulin isoforms for mutations .

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